molecular formula C14H15BrN2O3 B15218767 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

Katalognummer: B15218767
Molekulargewicht: 339.18 g/mol
InChI-Schlüssel: HEJJREWQXGYEBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a quinazoline derivative characterized by a bromo substituent at position 6, an ethyl group at position 2, and an ethyl acetate moiety linked via an oxygen atom at position 4. The ethyl acetate ester group enhances solubility and bioavailability, making this compound a candidate for drug development.

Eigenschaften

Molekularformel

C14H15BrN2O3

Molekulargewicht

339.18 g/mol

IUPAC-Name

2-(6-bromo-2-ethylquinazolin-4-yl)oxyethyl acetate

InChI

InChI=1S/C14H15BrN2O3/c1-3-13-16-12-5-4-10(15)8-11(12)14(17-13)20-7-6-19-9(2)18/h4-5,8H,3,6-7H2,1-2H3

InChI-Schlüssel

HEJJREWQXGYEBQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=N1)OCCOC(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the following steps:

    Bromination: The starting material, 2-ethylquinazoline, is brominated at the 6th position using bromine in acetic acid or chloroform.

    Etherification: The brominated product is then reacted with ethylene glycol in the presence of a base such as potassium carbonate to form the ethoxy derivative.

    Acetylation: Finally, the ethoxy derivative is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The quinazoline ring can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural differences between 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate and analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate Br (6), Ethyl (2), Ethyl acetate (4) C₁₄H₁₅BrN₂O₃ ~355.2 (estimated) Ethyl group enhances lipophilicity
Ethyl (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate Br (6), Methyl (2), Ethyl acetate (3) C₁₃H₁₃BrN₂O₃ 325.16 Methyl group reduces steric hindrance
2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide Br (6,8), Methyl (2), Acetohydrazide (4) C₁₁H₁₀Br₂N₄O₂ 428.03 Dual bromo substituents increase reactivity
Ethyl [6-bromo-2-(2-methoxyphenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate Br (6), 2-Methoxyphenyl (2), Phenyl (4) C₂₆H₂₄BrN₂O₄ 533.39 Aromatic substituents enhance π-π interactions

Key Observations :

  • However, larger substituents like phenyl groups () may hinder solubility despite enhancing target binding .
  • Bromo Positioning: The mono-bromo substitution at position 6 in the target compound contrasts with the 6,8-dibromo analog (), which exhibits higher molecular weight and reactivity due to additional halogenation.

Physicochemical Properties

The ethyl acetate group in the target compound likely confers similar solubility and stability profiles to other ester-containing quinazolines. For example:

  • Ethyl (6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate :
    • Density: 1.53 g/cm³
    • Boiling Point: 445.2°C
    • Refractive Index: 1.62 These properties suggest moderate polarity and thermal stability, which are typical for brominated quinazolines. The target compound’s ethyl group may slightly lower density compared to methyl analogs due to increased alkyl chain length.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.